molecular formula C9H17NO3 B554724 H-Hyp(tBu)-OH CAS No. 79775-07-8

H-Hyp(tBu)-OH

Cat. No.: B554724
CAS No.: 79775-07-8
M. Wt: 187.24 g/mol
InChI Key: XTQZONYRNXFGCY-RQJHMYQMSA-N
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Description

H-Hyp(tBu)-OH, also known as tert-butyl (2S,4R)-4-tert-butoxy-2-pyrrolidinecarboxylate hydrochloride, is a compound with significant applications in various fields of scientific research. It is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Hyp(tBu)-OH typically involves the protection of the hydroxyproline’s hydroxyl group with a tert-butyl group. This is followed by the esterification of the carboxyl group with another tert-butyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures maintained between 2-8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

H-Hyp(tBu)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce alcohol derivatives .

Scientific Research Applications

H-Hyp(tBu)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-Hyp(tBu)-OH exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It is known to influence the stability of collagen by interacting with the triple-helix structure of collagen fibers. This interaction is crucial for maintaining the structural integrity of tissues .

Comparison with Similar Compounds

Similar Compounds

  • H-tBu-Gly-OtBu hydrochloride
  • H-Ser-OtBu hydrochloride
  • H-Glu(OtBu)-NH2 hydrochloride
  • H-D-Abu-OtBu hydrochloride

Uniqueness

H-Hyp(tBu)-OH is unique due to its specific structure, which allows it to interact effectively with collagen. This makes it particularly valuable in research focused on collagen stability and related therapeutic applications .

Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZONYRNXFGCY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288429
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79775-07-8
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79775-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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